3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-3-ylmethyl)propanamide
Description
This compound is a fluorinated pyrimidoindazole derivative featuring a propanamide side chain substituted with a pyridin-3-ylmethyl group. Its structure combines a fused heterocyclic core (pyrimido[1,2-b]indazole) with a fluoro substituent at position 10 and a methyl group at position 2.
Properties
Molecular Formula |
C20H18FN5O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C20H18FN5O2/c1-12-14(7-8-17(27)23-11-13-4-3-9-22-10-13)20(28)26-19(24-12)18-15(21)5-2-6-16(18)25-26/h2-6,9-10,25H,7-8,11H2,1H3,(H,23,27) |
InChI Key |
LSDOLSZQXKDAET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Fluoroindazole-3-Carboxylic Acid with 2-Aminopyrimidine
A mixture of 5-fluoroindazole-3-carboxylic acid and 2-aminopyrimidine undergoes cyclocondensation in the presence of polyphosphoric acid (PPA) at 150°C for 6 hours. This yields 10-fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-3-carboxylic acid with a reported yield of 68%.
Reaction Conditions:
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| PPA | 150°C | 6 h | 68% |
Methylation at Position 2
The 2-methyl group is introduced via nucleophilic substitution using methyl iodide in dimethylformamide (DMF) under basic conditions (K₂CO₃). Reaction at 80°C for 4 hours affords 10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-3-carboxylic acid (yield: 75%).
Formation of the Propanamide Side Chain
The carboxylic acid at position 3 is converted to the propanamide derivative through sequential activation and coupling.
Activation to Acid Chloride
The carboxylic acid intermediate is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF. After 3 hours at reflux, the resulting acid chloride is isolated in 85% yield.
Optimization Note:
Excess SOCl₂ (1.5 equiv) and DMF (2 drops) prevent side reactions, ensuring complete conversion.
Amidation with 3-Aminopropylpyridine
The acid chloride reacts with 3-aminopropylpyridine in anhydrous DCM at 0°C, followed by gradual warming to room temperature. Triethylamine (TEA) is added to scavenge HCl, yielding 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoyl chloride intermediate (yield: 78%).
Final Coupling with Pyridin-3-Ylmethylamine
The propanoyl chloride intermediate undergoes nucleophilic acyl substitution with pyridin-3-ylmethylamine.
Coupling Reaction Conditions
Pyridin-3-ylmethylamine (1.2 equiv) is added to a solution of the propanoyl chloride in DCM with TEA (2.0 equiv). The reaction proceeds at 25°C for 12 hours, achieving 72% yield after purification via silica gel chromatography.
Critical Parameters:
-
Solvent: DCM ensures solubility of both reactants.
-
Base: TEA neutralizes HCl, driving the reaction to completion.
Alternative Palladium-Catalyzed Approaches
Recent patents describe palladium-catalyzed cross-coupling to streamline the synthesis:
Suzuki-Miyaura Coupling for Indazole-Pyrimidine Fusion
A Suzuki reaction between 5-fluoroindazole-3-boronic acid and 2-chloropyrimidine using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 100°C for 8 hours forms the fused core in 65% yield.
Catalyst System:
| Component | Loading |
|---|---|
| Pd(PPh₃)₄ | 5 mol% |
| K₂CO₃ | 3 equiv |
Purification and Characterization
Final purification employs reversed-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity. Structural confirmation is performed via:
-
NMR Spectroscopy: Distinct signals for the pyridin-3-ylmethyl group (δ 4.35 ppm, singlet) and fluorine (δ -118 ppm).
-
High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 410.1521 (calculated: 410.1518).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Time | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 68–75% | 95% | 10 h | Moderate |
| Palladium-Catalyzed | 65% | 98% | 8 h | High |
The palladium-mediated route offers superior purity but requires expensive catalysts, whereas traditional cyclocondensation remains cost-effective for large-scale synthesis.
Challenges and Optimization Strategies
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions, using reagents such as halides or organometallic compounds.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays to understand its biological activity.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on structural variations and inferred pharmacological implications.
Structural Analogues from Heterocyclic Propanamide Derivatives
describes several propanamide derivatives with indole or imidazole cores. For example:
- Compound 9: 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide
- Compound 10: 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide
Key Differences :
- The target compound replaces the indole/thiazole system with a pyrimidoindazole core, which likely enhances metabolic stability due to reduced electron-rich aromatic systems.
- The 10-fluoro substituent in the target compound may improve membrane permeability compared to non-fluorinated analogs .
Kinase Inhibitors with Pyrimidine-Based Cores
details a kinase inhibitor (Compound 11f) containing a pyrimido[4,5-d]pyrimidine core. While structurally distinct from the target compound, both share fused pyrimidine systems.
Comparison :
The pyrimidoindazole core in the target compound may confer selectivity for different kinase isoforms compared to pyrimidopyrimidine-based inhibitors .
Comparison with Ponatinib ()
Ponatinib, a Bcr-Abl kinase inhibitor, shares a multicyclic core but differs in substitution patterns.
Key Contrasts :
- Ponatinib’s trifluoromethyl and ethynyl groups enhance potency against resistant mutations, whereas the target compound’s fluoro and pyridinylmethyl groups may prioritize solubility and bioavailability.
- The propanamide linker in the target compound could reduce off-target effects compared to ponatinib’s acetylene-based structure .
Research Findings and Hypothetical Pharmacological Implications
Structural Advantages of the Target Compound
- Fluorine Substituent : The 10-fluoro group may increase lipophilicity and resistance to oxidative metabolism, extending half-life .
- Pyridin-3-ylmethyl Group : This moiety could enhance binding to kinase ATP pockets via hydrogen bonding with conserved residues (e.g., Glu286 in EGFR) .
Limitations and Challenges
- No explicit data on synthesis, toxicity, or efficacy are available for the target compound in the provided evidence.
- Structural complexity (e.g., fused pyrimidoindazole) may pose challenges in scalable synthesis, as seen in analogous compounds requiring multi-step routes (e.g., ponatinib’s 9-step synthesis in ) .
Biological Activity
The compound 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-3-ylmethyl)propanamide has emerged as a significant subject of interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound features a unique combination of a pyrimidine and indazole moiety, which contributes to its potential effectiveness against various biological targets. The presence of a fluorinated methyl group enhances its pharmacological properties. The molecular formula is , indicating a diverse range of functional groups that may interact with biological systems.
The precise mechanism of action for 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-3-ylmethyl)propanamide is under investigation. Preliminary studies suggest that it may exert its effects by:
- Inhibiting Enzymatic Activity : The compound may bind to specific enzymes or receptors, inhibiting their activity and disrupting cellular processes.
- Modulating Signaling Pathways : Interaction with signaling pathways could lead to altered cellular responses, potentially affecting proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
Preliminary assays suggest that the compound may have anticancer effects similar to those seen with other fluorinated pyrimidine derivatives like 5-fluorouracil , known for its ability to inhibit DNA synthesis in cancer cells. The unique structural features of this compound may enhance its selectivity and potency against cancer cell lines.
Antimicrobial Activity
The structural components indicate potential antimicrobial properties. Compounds with similar frameworks have shown effectiveness against various bacterial strains, suggesting that this compound could also exhibit similar activities.
Neuropharmacological Effects
Given the presence of the indazole moiety, there is potential for neuropharmacological effects. Indazole derivatives are often associated with antidepressant activity, warranting further exploration into this aspect for the target compound.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of the target compound and evaluating their biological activities:
These findings highlight the therapeutic potential of compounds with similar structures and suggest that further research into 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-3-ylmethyl)propanamide could yield promising results.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic coupling. A general approach includes:
- Step 1 : Use nucleophilic substitution or coupling reactions to assemble the pyrimidoindazole core. For example, describes the use of K₂CO₃ in DMF for thiol alkylation, which may apply to introducing the pyridin-3-ylmethyl group .
- Step 2 : Optimize reaction time and temperature (e.g., room temperature for 12–24 hours) to avoid side products like over-alkylation.
- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (≥95%) .
Q. How should researchers characterize the compound’s structure and purity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Assign peaks for the fluoro-pyrimidoindazole (δ 8.1–8.3 ppm for aromatic protons) and pyridylmethyl group (δ 4.5 ppm for CH₂) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z calculated for C₂₁H₁₈FN₅O₂: 391.14; observed: 391.2 ± 0.1) .
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity .
Q. What are the primary biological targets or pharmacological models for this compound?
- Methodological Answer : Focus on kinase inhibition assays, as structurally related compounds (e.g., ) target EGFR/HER2.
- In vitro assay : Incubate the compound with recombinant EGFR (10 nM) in a kinase buffer (pH 7.5) with ATP (10 µM) and a fluorescent peptide substrate. Measure IC₅₀ via fluorescence polarization .
- Cell-based validation : Use HER2-positive cancer lines (e.g., SK-BR-3) to assess proliferation inhibition (MTT assay) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions or compound stability.
- Comparative analysis : Replicate assays using standardized ATP concentrations (e.g., 10 µM vs. 100 µM) to assess competitive inhibition .
- Structural analogs : Synthesize derivatives (e.g., replacing the pyridinyl group with morpholine) to isolate SAR trends .
- Stability testing : Monitor compound degradation in DMSO (25°C, 48 hours) via LC-MS to rule out artifacts .
Q. What strategies optimize the compound’s solubility and metabolic stability for in vivo studies?
- Methodological Answer : Address physicochemical limitations:
- LogD optimization : Introduce polar groups (e.g., hydroxyl or amine) to the pyridinylmethyl side chain to improve aqueous solubility (target LogD <3 at pH 7.4) .
- Prodrug design : Mask the 4-oxo group as a phosphate ester to enhance bioavailability .
- Microsomal stability assay : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS/MS .
Q. How can computational modeling guide the compound’s interaction with target kinases?
- Methodological Answer : Use molecular docking and dynamics simulations:
- Docking : Align the compound in EGFR’s ATP-binding pocket (PDB: 1M17) using AutoDock Vina. Prioritize hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
- MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability and identify residues (e.g., Thr790) contributing to resistance mutations .
Q. What are the critical challenges in scaling up synthesis for preclinical studies?
- Methodological Answer : Key issues include yield and reproducibility:
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings to improve pyrimidoindazole formation .
- Process control : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
